4-Amino-dihydro-furan-2-one hydrochloride

Description

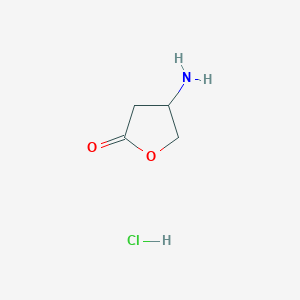

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYONVUDAOYDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117752-88-2 | |

| Record name | (4R)-4-aminooxolan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-dihydro-furan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-dihydro-furan-2-one hydrochloride, a valuable heterocyclic compound with potential applications in pharmaceutical development. This document details experimental protocols, quantitative data, and workflows to assist researchers in the effective production and analysis of this molecule.

Physicochemical Properties

This compound, also known as α-amino-γ-butyrolactone hydrochloride, is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 138846-59-0 | [1][2] |

| Molecular Formula | C4H8ClNO2 | [1][2] |

| Molar Mass | 137.56 g/mol | [1][2] |

| Appearance | White to Almost white powder/crystal | |

| Storage Conditions | Room Temperature | [1] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented below. The first is a well-documented procedure starting from L-methionine, and the second offers an alternative pathway from γ-butyrolactone.

Experimental Protocol 1: Synthesis from L-Methionine

This protocol is adapted from a patented procedure and involves the reaction of L-methionine with monochloroacetic acid followed by cyclization and salt formation.

Materials:

-

L-Methionine

-

Monochloroacetic acid

-

Water

-

37% Hydrochloric acid

-

Ethanol

Procedure:

-

A mixture of L-methionine and water is heated to 85°C with stirring.

-

A solution of monochloroacetic acid in water is added dropwise to the reaction mixture over 2 hours, maintaining the temperature between 85-100°C.

-

The reaction mixture is stirred for an additional 3 hours at 85-95°C.

-

The mixture is then cooled to 25°C.

-

The aqueous layer is concentrated under reduced pressure.

-

To the residue, 37% hydrochloric acid is added at approximately 50°C, and the mixture is stirred at 90°C for 2 hours.

-

The solvent is evaporated, and the residue is cooled to 50°C.

-

Ice-cold ethanol is added, and the mixture is cooled to about 5°C with stirring to induce crystallization.

-

The resulting white powdery solid is collected by suction filtration, washed with ethanol, and dried under reduced pressure.

Expected Yield: 73-79%

Experimental Protocol 2: Alternative Synthesis from γ-Butyrolactone

This route involves the reaction of γ-butyrolactone with potassium phthalimide, followed by hydrolysis to yield the desired product.

Materials:

-

γ-Butyrolactone

-

Potassium phthalimide

-

Hydrochloric acid

Procedure:

-

γ-Butyrolactone is reacted with one molar equivalent of potassium phthalimide. The specifics of the reaction conditions (solvent, temperature) may require optimization but can be based on analogous reactions reported in the literature.

-

The intermediate product is then subjected to hydrolysis with hot hydrochloric acid.

-

This treatment cleaves the phthalimide group and is expected to yield the hydrochloride salt of 4-aminobutyrolactone in solution.

-

Subsequent workup, likely involving removal of phthalic acid by filtration and concentration of the aqueous solution, would be required to isolate the product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from L-methionine.

Caption: Workflow for the synthesis of this compound.

Characterization Data

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. The following tables summarize expected spectroscopic data based on the analysis of closely related furanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 4.0 - 4.5 | Multiplet | H at C4 (methine proton adjacent to the amino group) |

| ~ 2.5 - 3.0 | Multiplet | H at C3 (methylene protons) | |

| ~ 4.2 - 4.6 | Multiplet | H at C5 (methylene protons adjacent to the ester oxygen) | |

| Broad singlet | NH3+ protons | ||

| ¹³C | ~ 175 - 180 | - | C2 (carbonyl carbon) |

| ~ 70 - 75 | - | C5 (carbon adjacent to the ester oxygen) | |

| ~ 50 - 55 | - | C4 (carbon bearing the amino group) | |

| ~ 30 - 35 | - | C3 (methylene carbon) |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrobromide salt of α-amino-γ-butyrolactone provides a close reference for the expected vibrational frequencies of the hydrochloride salt.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (ammonium salt) | 3200 - 2800 | Strong, broad |

| C=O stretch (lactone) | ~ 1770 | Strong |

| C-O stretch | ~ 1180 | Strong |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the free base after the loss of HCl.

| Technique | Expected m/z | Interpretation |

| Electrospray Ionization (ESI+) | 102.05 | [M+H]+ of the free base (C4H7NO2) |

Biological and Pharmaceutical Context

Furanone derivatives are a class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The furanone scaffold is present in numerous natural products and pharmaceutical agents. This compound, as a small, functionalized lactone, serves as a versatile building block in the synthesis of more complex bioactive molecules. Its chiral nature also makes it a valuable precursor in asymmetric synthesis. While a specific signaling pathway for this particular molecule is not extensively documented, its structural similarity to other biologically active furanones suggests potential interactions with various cellular targets. Further research is warranted to explore its specific biological functions and therapeutic potential.

References

Spectroscopic Analysis of 4-Amino-dihydro-furan-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-dihydro-furan-2-one hydrochloride, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to obtain empirical evidence.

Chemical Structure

This compound possesses a γ-butyrolactone ring with an amino group at the fourth position. The hydrochloride salt form results from the protonation of the amino group.

Figure 1: Chemical Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~8.0 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | Chemical shift is highly dependent on solvent and concentration. Protons are exchangeable with D₂O. |

| ~4.5 - 4.8 | Multiplet | 1H | H-4 | Proton attached to the carbon bearing the ammonium group. Expected to be downfield due to the electron-withdrawing effect of the -NH₃⁺ group. |

| ~4.2 - 4.5 | Multiplet | 2H | H-5 | Diastereotopic protons of the methylene group adjacent to the ring oxygen. |

| ~2.8 - 3.2 | Multiplet | 2H | H-3 | Diastereotopic protons of the methylene group adjacent to the carbonyl group. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon | Notes |

| ~175 - 180 | C-2 | Carbonyl carbon of the lactone. |

| ~75 - 80 | C-5 | Carbon of the methylene group adjacent to the ring oxygen. |

| ~50 - 55 | C-4 | Carbon attached to the ammonium group. |

| ~35 - 40 | C-3 | Carbon of the methylene group adjacent to the carbonyl group. |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2800 | Strong, Broad | N-H stretching of the ammonium salt (-NH₃⁺). |

| ~2900 - 3000 | Medium | C-H stretching of the methylene groups. |

| ~1770 - 1790 | Strong | C=O stretching of the γ-lactone. |

| ~1600 - 1500 | Medium | N-H bending of the ammonium salt (-NH₃⁺). |

| ~1150 - 1250 | Strong | C-O stretching of the ester group in the lactone. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 102.05 | [M+H]⁺ (of free base) | The molecular ion of the free amine (C₄H₇NO₂) is expected to be observed. |

| 84.04 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule. |

| 74.06 | [M+H - CO]⁺ | Loss of carbon monoxide from the protonated molecule. |

| 56.05 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide after initial water loss. |

Ionization Method: Electrospray Ionization (ESI), positive ion mode.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for amine hydrochlorides due to its ability to dissolve polar compounds and its non-exchangeable proton signals).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

To confirm the presence of the -NH₃⁺ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The -NH₃⁺ peak should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign the signals to the respective protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder for KBr pellets

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr in an agate mortar.

-

Grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C-O).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

-

Formic acid (for promoting ionization)

-

Mass spectrometer with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

The formic acid helps to protonate the analyte in the ESI source.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Set up the ESI source in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire a full scan mass spectrum to identify the protonated molecular ion of the free base ([M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and its fragments.

-

Propose fragmentation pathways consistent with the observed MS/MS spectrum.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: General workflow for spectroscopic analysis.

Key Spectroscopic Correlations

This diagram highlights the key structural features of this compound and their expected spectroscopic signatures.

Caption: Key spectroscopic correlations.

Crystal Structure Analysis of 4-Amino-dihydro-furan-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-Amino-dihydro-furan-2-one hydrochloride. This compound, a derivative of γ-butyrolactone (GBL), is of interest in medicinal chemistry due to its structural motifs that are common in various biologically active molecules. Understanding its three-dimensional structure is crucial for elucidating its chemical properties, potential biological activity, and for structure-based drug design.

Introduction

This compound is a small organic molecule featuring a lactone ring, a primary amine, and a hydrochloride salt. The presence of the chiral center at the 4-position and the potential for various hydrogen bonding interactions make its solid-state characterization particularly important. X-ray crystallography provides definitive information on the molecular geometry, conformation, and intermolecular interactions within the crystal lattice. This guide outlines the typical experimental procedures for synthesis, crystallization, and X-ray diffraction analysis, and presents representative crystallographic data.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established synthetic routes, often involving the amination of a suitable precursor such as α-bromo-γ-butyrolactone followed by salt formation.

Synthesis Protocol:

-

Reaction Setup: A solution of the starting material (e.g., a protected amino acid derivative or a suitable lactone precursor) is prepared in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The aminating agent is added dropwise at a controlled temperature (e.g., 0 °C) to manage the reaction exotherm.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. The crude product is then purified using column chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a stoichiometric amount of hydrochloric acid (typically as a solution in an organic solvent) is added to precipitate the hydrochloride salt.

-

Isolation: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Crystallization Protocol:

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.

-

Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. Common choices include ethanol, methanol, water, or mixtures thereof.

-

Slow Evaporation: A saturated solution of the compound is prepared at room temperature or slightly elevated temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of single crystals.

-

Vapor Diffusion: The compound is dissolved in a small amount of a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed in a larger, sealed container containing a solvent in which the compound is poorly soluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the diffraction spot intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

The following tables summarize representative crystallographic data and geometric parameters for this compound. Note: These are illustrative data based on typical values for similar small molecule hydrochloride salts, as a specific published structure was not identified.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₄H₈ClNO₂ |

| Formula weight | 137.56 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.85(2) Å, α = 90° |

| b = 10.23(3) Å, β = 105.2(1)° | |

| c = 9.87(3) Å, γ = 90° | |

| Volume | 569.1(3) ų |

| Z (molecules per cell) | 4 |

| Calculated density | 1.605 Mg/m³ |

| Absorption coefficient | 0.55 mm⁻¹ |

| F(000) | 288 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5480 |

| Independent reflections | 1305 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1305 / 0 / 105 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.055, wR2 = 0.128 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

**Table 2: Selected Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-O1 | 1.21(2) | O2-C1-C2 | 110.1(1) |

| C1-O2 | 1.35(2) | C1-C2-C3 | 102.5(1) |

| C2-C3 | 1.53(2) | C2-C3-C4 | 103.8(1) |

| C3-C4 | 1.52(2) | C3-C4-N1 | 111.5(1) |

| C4-O2 | 1.47(2) | C3-C4-O2 | 105.2(1) |

| C4-N1 | 1.49(2) | C4-O2-C1 | 110.8(1) |

Mandatory Visualizations

The following diagrams illustrate the workflow of the crystal structure analysis and the logical relationships within the process.

Caption: Experimental workflow for crystal structure determination.

Caption: Logical relationship of inputs and outputs in crystallography.

Physical and chemical properties of 4-Amino-dihydro-furan-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-dihydro-furan-2-one hydrochloride, a heterocyclic compound belonging to the γ-butyrolactone family, presents a scaffold of significant interest in medicinal chemistry and drug development. The furanone core is a prevalent motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the broader context of the biological activities of related furanone derivatives. Due to the limited availability of specific experimental data for this compound (CAS No. 138846-59-0), this guide also incorporates data from closely related analogs to provide a more complete picture for research and development purposes.

Core Physical and Chemical Properties

Precise experimental data for this compound is not widely published. The following tables summarize the available information for the target compound and related furanone derivatives to offer a comparative perspective.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | (3S)-3-aminodihydrofuran-2(3H)-one hydrochloride | 4-amino-5H-furan-2-one |

| CAS Number | 138846-59-0[1][2] | 2185-03-7 | 13374861 (CID)[3] |

| Molecular Formula | C₄H₈ClNO₂[2] | C₄H₈ClNO₂ | C₄H₅NO₂[3] |

| Molecular Weight | 137.56 g/mol [2] | 137.56 g/mol | 99.09 g/mol [3] |

| Melting Point | Data not available | 210-220 °C (decomposes) | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| Appearance | Data not available | Solid | Data not available |

Table 2: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-aminodihydrofuran-2(3H)-one hydrochloride |

| CAS Number | 138846-59-0[1][2] |

| Molecular Formula | C₄H₈ClNO₂[2] |

| Molecular Weight | 137.56 g/mol [2] |

| SMILES | C1(C(C(=O)O1)N)Cl |

Note: Spectroscopic data such as 1H NMR, 13C NMR, IR, and mass spectrometry for this compound (CAS 138846-59-0) may be available from suppliers like BLD Pharm upon request.[1]

Experimental Protocols

Plausible Synthesis of this compound

This proposed synthesis involves a multi-step process starting from commercially available precursors.

Step 1: Synthesis of a Substituted 4-Amino-2(5H)-furanone

This step is adapted from the synthesis of 3-acyl-4-amino-2(5H)-furanones.[4]

-

Materials:

-

An appropriate α-hydroxy nitrile (e.g., glycolonitrile)

-

A β-keto ester (e.g., ethyl acetoacetate)

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

-

Procedure:

-

To a solution of the β-keto ester in anhydrous toluene, add the α-hydroxy nitrile and tin(IV) chloride under a nitrogen atmosphere.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir vigorously.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-amino-2(5H)-furanone derivative.

-

Step 2: Reduction of the 4-Amino-2(5H)-furanone

The double bond in the furanone ring can be selectively reduced via catalytic hydrogenation.

-

Materials:

-

Substituted 4-amino-2(5H)-furanone from Step 1

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or ethanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the 4-amino-2(5H)-furanone in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-dihydro-furan-2-one.

-

Step 3: Formation of the Hydrochloride Salt

-

Materials:

-

Crude 4-amino-dihydro-furan-2-one from Step 2

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)

-

-

Procedure:

-

Dissolve the crude 4-amino-dihydro-furan-2-one in anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of the hydrochloric acid solution with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

-

Potential Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway information for this compound is not currently available in published literature. However, the furanone scaffold is a key pharmacophore in a multitude of compounds with diverse biological activities.[5]

Derivatives of 2(5H)-furanone have been reported to exhibit a broad range of pharmacological effects, including:

-

Antimicrobial Activity: Many furanone derivatives have shown potent antibacterial and antifungal properties.[6]

-

Anti-inflammatory Effects: The furan ring can act as a bioisostere for other aromatic systems, contributing to anti-inflammatory activity.

-

Anticancer Properties: Certain furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The biological activities of furan-containing compounds are often attributed to the ability of the furan ring to participate in various biological interactions.[5] It is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents targeting these or other pathways. Further research is required to elucidate the specific biological profile of this compound.

Visualizations

Diagram 1: Plausible Synthetic Workflow for this compound

Caption: Plausible synthetic route to this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound remains scarce, this guide provides a foundational understanding of its basic properties and a viable pathway for its synthesis. The rich biological activity profile of the broader furanone class suggests that this compound could be a valuable starting point for the development of novel bioactive molecules. Further research is warranted to fully characterize its physical, chemical, and biological properties.

References

- 1. 138846-59-0|4-Aminodihydrofuran-2(3H)-one hydrochloride|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-amino-5H-furan-2-one | C4H5NO2 | CID 13374861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dl.ndl.go.jp [dl.ndl.go.jp]

- 5. ijabbr.com [ijabbr.com]

- 6. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]

Technical Guide: Solubility and Stability Studies of 4-Amino-dihydro-furan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential solubility and stability studies for the characterization of 4-Amino-dihydro-furan-2-one hydrochloride. Due to the limited availability of public data on this specific molecule, this document outlines the requisite experimental protocols and data presentation formats necessary for a thorough physicochemical evaluation. The methodologies described herein are based on industry-standard practices and regulatory guidelines, providing a robust framework for researchers and drug development professionals. This guide will cover protocols for kinetic and thermodynamic solubility, as well as a complete forced degradation study to elucidate potential degradation pathways and establish a stability-indicating analytical method.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a comprehensive understanding of its solubility and stability is critical for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. The hydrochloride salt form is often utilized to enhance the solubility and stability of parent compounds. This guide details the necessary experimental procedures to fully characterize these properties.

Solubility Assessment

The solubility of an API is a key determinant of its oral bioavailability. Both kinetic and thermodynamic solubility studies are crucial to fully understand its dissolution behavior.

Kinetic Solubility

Kinetic solubility provides an early indication of how readily a compound dissolves and is particularly useful in high-throughput screening settings.

2.1.1. Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Incubation: Incubate the plate at room temperature (approximately 25°C) with gentle shaking for a defined period, typically 1 to 2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for formulation development.

2.2.1. Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing different aqueous media (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, and purified water).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear and structured table.

| Solubility Type | Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| Kinetic | PBS | 7.4 | 25 | [Representative Data] |

| Thermodynamic | 0.1 N HCl | 1.2 | 25 | [Representative Data] |

| Thermodynamic | Acetate Buffer | 4.5 | 25 | [Representative Data] |

| Thermodynamic | Phosphate Buffer | 6.8 | 25 | [Representative Data] |

| Thermodynamic | Purified Water | ~5.5 | 25 | [Representative Data] |

| Thermodynamic | 0.1 N HCl | 1.2 | 37 | [Representative Data] |

| Thermodynamic | Acetate Buffer | 4.5 | 37 | [Representative Data] |

| Thermodynamic | Phosphate Buffer | 6.8 | 37 | [Representative Data] |

| Thermodynamic | Purified Water | ~5.5 | 37 | [Representative Data] |

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact API from its degradation products.

3.1.1. Experimental Protocol: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase Screening: Evaluate different mobile phase compositions, such as acetonitrile or methanol with various aqueous buffers (e.g., phosphate, acetate) at different pH values.

-

Gradient Optimization: Develop a gradient elution method to ensure the separation of the parent compound from all potential impurities and degradants.

-

Detector Wavelength Selection: Determine the optimal UV detection wavelength by analyzing the UV spectrum of this compound.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies expose the API to stress conditions to accelerate its decomposition.

3.2.1. Experimental Protocol: Forced Degradation

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at room temperature for a specified period. Neutralize the samples before analysis. Given the lactone structure, which is susceptible to base hydrolysis, milder conditions might be necessary.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4]

Data Presentation: Forced Degradation

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Duration | Temperature | Assay of API (%) | Major Degradant(s) (RRT) | Total Impurities (%) |

| 0.1 N HCl | 24 h | 60°C | [Rep. Data] | [Rep. Data] | [Rep. Data] |

| 0.1 N NaOH | 8 h | RT | [Rep. Data] | [Rep. Data] | [Rep. Data] |

| 3% H₂O₂ | 24 h | RT | [Rep. Data] | [Rep. Data] | [Rep. Data] |

| Dry Heat | 48 h | 80°C | [Rep. Data] | [Rep. Data] | [Rep. Data] |

| Photolytic (Solid) | ICH Q1B | RT | [Rep. Data] | [Rep. Data] | [Rep. Data] |

| Photolytic (Solution) | ICH Q1B | RT | [Rep. Data] | [Rep. Data] | [Rep. Data] |

RRT: Relative Retention Time

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility determination.

Experimental Workflow for Forced Degradation Study

References

- 1. ICH Official web site : ICH [ich.org]

- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. fda.gov [fda.gov]

An In-depth Technical Guide on the Formation of 4-Amino-dihydro-furan-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-Amino-dihydro-furan-2-one hydrochloride, a significant intermediate in organic and medicinal chemistry. The document outlines the prevalent synthetic methodologies, proposes a reaction mechanism, and presents key experimental data and protocols.

Introduction

This compound, also known as α-amino-γ-butyrolactone hydrochloride or homoserine lactone hydrochloride, is a chiral molecule of considerable interest in the pharmaceutical and agrochemical industries.[1] Its structure serves as a versatile building block for the synthesis of a variety of bioactive molecules.[2][3] Notably, it is a key intermediate in the preparation of the chiral herbicide L-glufosinate and in the synthesis of various pharmaceuticals.[4] This guide focuses on the prevalent method of its formation starting from L-methionine.

Proposed Mechanism of Formation

The synthesis of this compound from L-methionine and a haloacetic acid, such as chloroacetic acid, proceeds through a multi-step mechanism. The overall transformation involves an initial S-alkylation followed by an intramolecular cyclization and subsequent hydrolysis.

A plausible reaction pathway is as follows:

-

S-Alkylation: The sulfur atom of the methionine side chain, being a soft nucleophile, attacks the electrophilic carbon of chloroacetic acid. This results in the formation of a sulfonium salt intermediate.

-

Intramolecular Cyclization (Lactonization): Under the influence of heat, the carboxyl group of the methionine moiety attacks the γ-carbon, leading to the displacement of the dimethyl sulfide group and the formation of the γ-butyrolactone ring. This is an intramolecular nucleophilic substitution reaction.

-

Hydrolysis and Acidification: The reaction mixture is then treated with hydrochloric acid. This step ensures the protonation of the amino group, leading to the formation of the stable hydrochloride salt, which can then be crystallized and isolated.

This proposed mechanism is consistent with the reaction conditions and starting materials described in the literature.[5][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-a-Amino-g-butyrolactone 97 2185-03-7 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. WO2012093565A1 - METHOD FOR PRODUCING α-AMINO-γ-BUTYROLACTONE - Google Patents [patents.google.com]

- 6. CN110878071A - Preparation method of α -amino-gamma-butyrolactone and salt thereof - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity Screening of Novel Furanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanone derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These scaffolds are present in numerous natural products and have been the focus of extensive synthetic efforts to generate novel derivatives with enhanced therapeutic potential. This in-depth technical guide provides a comprehensive overview of the biological activity screening of novel furanone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of Furanone Derivatives

Furanone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and interference with crucial cellular signaling pathways.

Quantitative Data: In Vitro Anticancer Efficacy

The cytotoxic potential of novel furanone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes the IC₅₀ values for a selection of recently developed furanone derivatives.

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |

| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[1] |

| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels. |

| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway. |

| N-2(5H)-furanonyl sulfonyl hydrazone | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage. |

| Furanone Derivative | HeLa (Cervical) | 0.08 - 8.79 | May promote PTEN activity to suppress PI3K/Akt and Wnt/β-catenin signaling. |

| Furanone Derivative | SW620 (Colorectal) | Moderate to potent | May promote PTEN activity to suppress PI3K/Akt and Wnt/β-catenin signaling. |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for the initial screening of the cytotoxic activity of novel compounds.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

Test furanone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Multi-channel pipette and sterile pipette tips

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the furanone derivatives in complete medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%).

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include wells with untreated cells (negative control) and cells treated with the vehicle alone (vehicle control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Visualization of Anticancer Mechanism: MAPK Signaling Pathway

Many furanone derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway. Dysregulation of this pathway is a common feature in many cancers.

Caption: Inhibition of the MAPK signaling pathway by furanone derivatives.

Antimicrobial Activity of Furanone Derivatives

Novel furanone derivatives have shown promising activity against a broad range of pathogenic bacteria, including antibiotic-resistant strains. Their modes of action often involve the disruption of bacterial communication systems (quorum sensing) or the induction of oxidative stress.

Quantitative Data: In Vitro Antimicrobial Efficacy

The antimicrobial potency of furanone derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

| Furanone F105 | Staphylococcus aureus (MSSA) | 10 | [2] |

| Furanone F105 | Staphylococcus aureus (MRSA) | 20 | [2] |

| Furanone F131 | Staphylococcus aureus (clinical isolates) | 8-16 | [3] |

| Chiral sulfone derivative 26 | Staphylococcus aureus | 8 | [4] |

| Chiral sulfone derivative 26 | Bacillus subtilis | 8 | [4] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion susceptibility test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial strains of interest

-

Sterile cotton swabs

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Sterile filter paper disks (6 mm in diameter)

-

Test furanone derivatives

-

Forceps, sterile

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from an overnight culture.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Rotate the swab against the inside of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Disk Application:

-

Impregnate sterile filter paper disks with a known concentration of the furanone derivative solution.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar surface.

-

Space the disks sufficiently to prevent overlapping of the inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Data Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

-

The size of the zone of inhibition is indicative of the susceptibility of the bacterium to the furanone derivative.

-

Visualization of Antimicrobial Mechanisms

2.3.1. Quorum Sensing Inhibition in Pseudomonas aeruginosa

Many furanone derivatives act as antagonists of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. In P. aeruginosa, furanones can interfere with the LasR and RhlR receptor proteins.

Caption: Quorum sensing inhibition by furanone derivatives in P. aeruginosa.

2.3.2. ROS Induction in Staphylococcus aureus

Some furanone derivatives exhibit bactericidal activity against Gram-positive bacteria like S. aureus by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Caption: Induction of ROS and subsequent cell death by furanone derivatives.

Anti-inflammatory Activity of Furanone Derivatives

Furanone derivatives have also been investigated for their potential to mitigate inflammatory responses. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a standard method to evaluate the acute anti-inflammatory activity of novel compounds. The efficacy is often expressed as the percentage of edema inhibition.

| Furanone Derivative | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |

| Bergapten | 0.16 | 5 | Significant | [5] |

| Oxypeucedanin hydrate | 126.4 | 5 | Significant | [5] |

| XH-14 | 5-20 µM (in vitro) | - | Dose-dependent decrease in NO and PGE2 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay measures the ability of a compound to reduce acute inflammation induced by carrageenan injection in the paw of a rat.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test furanone derivatives

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, reference, and test groups with different doses of the furanone derivative).

-

-

Compound Administration:

-

Administer the furanone derivative or the reference drug to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.

-

Administer the vehicle (e.g., saline or a suitable solvent) to the control group.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time t - Initial paw volume

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Visualization of Anti-inflammatory Mechanism: NF-κB Signaling Pathway

The anti-inflammatory effects of furanone derivatives can be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by furanone derivatives.

Synthesis of Novel Furanone Derivatives

The generation of novel furanone derivatives with enhanced biological activity is a key focus of medicinal chemistry research. Various synthetic strategies are employed to create diverse libraries of these compounds for biological screening. A general synthetic scheme is presented below.

Caption: General workflow for the synthesis and screening of furanone derivatives.

Conclusion

This technical guide provides a comprehensive overview of the methodologies and data relevant to the biological activity screening of novel furanone derivatives. The presented protocols for anticancer, antimicrobial, and anti-inflammatory assays, along with the compiled quantitative data and visualized mechanisms of action, offer a valuable resource for researchers in the field. The versatility of the furanone scaffold and the diverse biological activities of its derivatives underscore their potential as lead compounds in the development of new therapeutic agents. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of furanone derivatives into clinical applications.

References

- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-dihydro-furan-2-one Hydrochloride: A Constrained Amino Acid Analog for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-dihydro-furan-2-one hydrochloride is a synthetically derived, constrained amino acid analog that holds significant potential in various fields of chemical biology and drug discovery. Its rigid, cyclic structure, conferred by the furanone ring, makes it an attractive building block for the synthesis of peptidomimetics and other bioactive molecules. By restricting the conformational flexibility inherent in natural amino acids, this analog can be instrumental in designing peptides with enhanced stability, receptor selectivity, and predictable secondary structures.[1]

The structural similarity of 4-amino-dihydro-furan-2-one to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) also suggests its potential as a modulator of GABAergic systems. Constrained GABA analogs are a well-established class of compounds with applications in treating neurological disorders such as epilepsy, neuropathic pain, and anxiety.[2] This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, synthesis, and potential applications, with a focus on its role as a constrained amino acid analog.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, its basic properties have been identified.

| Property | Value | Reference |

| CAS Number | 138846-59-0 | [3] |

| Molecular Formula | C₄H₈ClNO₂ | [3] |

| Molecular Weight | 137.56 g/mol | [3] |

| Canonical SMILES | C1C(C(=O)O1)N.Cl | N/A |

| Physical State | Solid (presumed) | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents. | N/A |

Synthesis and Characterization

A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a general and adaptable method for the synthesis of substituted 4-amino-2,5-dihydro-2-furanones has been described, which can serve as a foundational protocol for obtaining the core scaffold.[4]

General Synthetic Approach for 4-Amino-dihydro-furan-2-ones

A plausible synthetic route involves the reaction of an appropriate starting material, followed by cyclization and subsequent functional group manipulations. A general workflow is depicted below.

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from related compounds)

The following is a generalized protocol adapted from the synthesis of similar 4-amino-2,5-dihydro-2-furanone derivatives.[4] Note: This protocol is illustrative and would require optimization for the specific synthesis of this compound.

-

Step 1: Amination of a Precursor. A suitable precursor, such as a derivative of α-hydroxy-γ-butyrolactone with a leaving group at the 4-position, is reacted with a source of ammonia or a protected amine.

-

Step 2: Cyclization. The intermediate is then subjected to conditions that promote intramolecular cyclization to form the dihydrofuranone ring. This may involve heating or the use of a mild acid or base catalyst.

-

Step 3: Deprotection and Salt Formation. If a protecting group is used for the amino functionality, it is removed under appropriate conditions. The final product is then treated with hydrochloric acid to form the hydrochloride salt, which can aid in purification and improve stability.

Characterization Data of Related Furanone Analogs

Specific spectral data for this compound is not publicly available. However, the following table presents typical spectroscopic data for a related substituted 4-amino-2(5H)-furanone to provide an indication of the expected spectral features.[4]

| Spectroscopic Data | Expected Features for a 4-Amino-dihydro-furan-2-one Scaffold |

| ¹H NMR | Signals corresponding to the protons on the furanone ring and any substituents. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating nature of the amino group. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon (C2) typically in the range of 170-180 ppm. Signals for the other carbons of the furanone ring would also be present. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the lactone, typically around 1750-1780 cm⁻¹. N-H stretching vibrations for the amino group would be expected in the range of 3200-3500 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the mass of the free base and fragmentation patterns characteristic of the furanone ring structure. |

Applications as a Constrained Amino Acid Analog

The primary utility of this compound lies in its application as a constrained amino acid analog in the design of peptides and peptidomimetics.[1]

Induction of Secondary Structure in Peptides

The rigid furanone scaffold can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns or helices. This conformational constraint can lead to peptides with higher affinity and selectivity for their biological targets.

Caption: Constraining a peptide can enhance receptor binding affinity and specificity.

Enhanced Proteolytic Stability

The unnatural structure of 4-Amino-dihydro-furan-2-one can render peptides containing this analog more resistant to degradation by proteases. This increased stability is a significant advantage in the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Potential as a GABA Analog and Pharmacological Implications

Given its structural resemblance to GABA, this compound may interact with components of the GABAergic system, such as GABA receptors or transporters.[2]

The GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Its dysregulation is implicated in a variety of neurological and psychiatric disorders.

Caption: Simplified overview of GABAergic neurotransmission.

Potential Mechanisms of Action

As a GABA analog, this compound could potentially act as:

-

A GABA Receptor Agonist or Antagonist: Directly binding to and activating or blocking GABA receptors.

-

A GABA Transporter Inhibitor: Blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory effect.

Further research is required to elucidate the specific pharmacological profile of this compound.

Future Directions

The full potential of this compound as a research tool and a scaffold for drug discovery remains to be explored. Future research efforts should focus on:

-

Development of a robust and scalable synthetic route.

-

Full spectroscopic characterization of the compound.

-

In-depth evaluation of its biological activity , including its effects on various receptor systems and its metabolic stability.

-

Incorporation into a diverse range of peptide sequences to systematically study its influence on peptide structure and function.

Conclusion

This compound represents a valuable, yet under-explored, constrained amino acid analog. Its rigid structure offers a powerful tool for medicinal chemists and peptide scientists seeking to design novel therapeutics with improved properties. While specific experimental data for this compound is currently limited, the foundational knowledge of related furanone derivatives and constrained amino acids provides a strong rationale for its further investigation. The insights provided in this guide aim to stimulate further research into this promising molecule and unlock its full potential in the advancement of science and medicine.

References

Investigating the Tautomerism of 4-Amino-2(3H)-furanone Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-2(3H)-furanone scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The potential for tautomerism in this system plays a crucial role in its chemical reactivity, biological activity, and pharmacokinetic properties. Understanding the tautomeric equilibria is therefore essential for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the tautomerism of 4-amino-2(3H)-furanone systems, including the theoretical basis, experimental methodologies for investigation, and data interpretation. Due to the limited availability of specific experimental data for the parent 4-amino-2(3H)-furanone, this guide presents generalized protocols and illustrative data based on closely related structures and established principles of tautomerism.

Introduction to Tautomerism in 4-Amino-2(3H)-furanone Systems

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. In the case of 4-amino-2(3H)-furanone, two primary types of tautomerism are possible: amino-imine tautomerism and keto-enol tautomerism. This leads to three potential tautomeric forms:

-

Amino-keto form (I): 4-amino-2(3H)-furanone

-

Imino-keto form (II): 4-imino-dihydrofuran-2(3H)-one

-

Amino-enol form (III): 4-amino-2-hydroxyfuran

The equilibrium between these tautomers can be influenced by various factors, including the solvent, temperature, pH, and the presence of substituents on the furanone ring or the amino group.

Potential Tautomeric Forms

The interplay between amino-imine and keto-enol tautomerism results in a dynamic equilibrium between the three principal forms.

Caption: Tautomeric equilibria in the 4-amino-2(3H)-furanone system.

Experimental Investigation of Tautomerism

The study of tautomeric equilibria relies on a combination of spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for identifying and quantifying the different tautomers in solution.

General Experimental Workflow

A typical workflow for investigating the tautomerism of a 4-amino-2(3H)-furanone derivative involves synthesis, purification, and detailed spectroscopic analysis.

Caption: General experimental workflow for tautomerism investigation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-hydroxy-2(5H)-furanone Derivatives (Adapted from Solid-Phase Synthesis Methodology)

This protocol is adapted from a solid-phase synthesis approach, which offers a versatile method for creating a library of substituted 4-amino-2(5H)-furanones.

-

Resin Preparation: A scavenger isocyanate resin is used as the solid support.

-

Attachment of Building Block: A halogenated 5-hydroxy-Δ²-butenolide building block is attached to the resin via the 5-hydroxy group, forming a carbamate linkage.

-

Nucleophilic Substitution: The resin-bound butenolide is reacted with a primary or secondary amine, which displaces the halogen at the C4 position.

-

Cleavage from Resin: The 4-amino-5-hydroxy-2(5H)-furanone derivative is cleaved from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude product is purified by techniques such as preparative high-performance liquid chromatography (HPLC) or column chromatography.

Protocol 2: Variable-Temperature NMR (VT-NMR) Spectroscopy for Tautomeric Analysis

VT-NMR is a key technique to study dynamic equilibria between tautomers.

-

Sample Preparation: Dissolve a precisely weighed sample of the purified 4-amino-2(3H)-furanone derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetonitrile-d₃) in a high-quality NMR tube. The choice of solvent can significantly influence the tautomeric equilibrium.

-

Initial Spectrum Acquisition: Acquire standard ¹H, ¹³C, and ¹⁵N NMR spectra at ambient temperature (e.g., 298 K).

-

Temperature Variation: Gradually decrease the temperature in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectra. Continue until coalescence of signals is observed or the lower temperature limit of the solvent is reached.

-

Heating Cycle: Subsequently, gradually increase the temperature above ambient in increments, again allowing for equilibration at each step, until signal changes are observed or the boiling point of the solvent is approached.

-

Data Analysis: Analyze the changes in chemical shifts, signal integrations, and coupling constants as a function of temperature. The relative populations of the tautomers at each temperature can be determined from the integration of well-resolved signals corresponding to each species. Thermodynamic parameters (ΔH° and ΔS°) for the tautomeric interconversion can be calculated from a van't Hoff plot (ln(Keq) vs. 1/T).

Data Presentation and Interpretation

Due to the scarcity of published experimental data for the parent 4-amino-2(3H)-furanone, the following tables present illustrative spectroscopic data based on expected chemical shifts and characteristic vibrational frequencies for the different tautomeric forms.

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of 4-Amino-2(3H)-furanone

| Proton | Amino-keto (I) | Imino-keto (II) | Amino-enol (III) |

| H3 | ~ 3.5 - 4.0 | ~ 3.8 - 4.3 | - |

| H5 | ~ 4.5 - 5.0 | ~ 4.8 - 5.3 | ~ 4.2 - 4.7 |

| NH₂/NH | ~ 6.0 - 7.5 | ~ 8.0 - 9.5 (NH) | ~ 5.5 - 7.0 |

| OH | - | - | ~ 9.0 - 11.0 |

Table 2: Hypothetical ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of 4-Amino-2(3H)-furanone

| Carbon | Amino-keto (I) | Imino-keto (II) | Amino-enol (III) |

| C2 | ~ 170 - 180 | ~ 175 - 185 | ~ 140 - 150 |

| C3 | ~ 40 - 50 | ~ 45 - 55 | ~ 90 - 100 |

| C4 | ~ 150 - 160 | ~ 160 - 170 | ~ 145 - 155 |

| C5 | ~ 70 - 80 | ~ 75 - 85 | ~ 65 - 75 |

Table 3: Expected IR Vibrational Frequencies (cm⁻¹) for Tautomers of 4-Amino-2(3H)-furanone

| Functional Group | Amino-keto (I) | Imino-keto (II) | Amino-enol (III) |

| N-H stretch | ~ 3400-3200 | ~ 3300-3100 | ~ 3400-3200 |

| O-H stretch | - | - | ~ 3600-3200 (broad) |

| C=O stretch | ~ 1750-1700 | ~ 1740-1690 | - |

| C=N stretch | - | ~ 1680-1620 | - |

| C=C stretch | ~ 1650-1600 | - | ~ 1660-1610 |

Computational Modeling

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.

Logical Framework for Computational Analysis

The relative stabilities of the tautomers can be predicted by calculating their Gibbs free energies.

Caption: Logical workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of 4-amino-2(3H)-furanone systems is a complex phenomenon governed by a delicate balance of structural and environmental factors. While direct experimental data on the parent compound is limited, a combination of synthetic methodologies for related compounds, established spectroscopic techniques like variable-temperature NMR, and computational modeling provides a robust framework for its investigation. A thorough understanding of the tautomeric landscape of this important scaffold is paramount for the successful development of new chemical entities in drug discovery and materials science. Further experimental and computational studies are warranted to fully elucidate the tautomeric preferences of this versatile heterocyclic system.

Methodological & Application

Application Notes and Protocols for the N-Protection of 4-Amino-dihydro-furan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-protection of 4-Amino-dihydro-furan-2-one hydrochloride, a valuable building block in medicinal chemistry. The appropriate selection of an amine protecting group is crucial for the successful synthesis of complex molecules. This document outlines procedures for the widely used Boc, Cbz, and Fmoc protecting groups.

Introduction

4-Amino-dihydro-furan-2-one, also known as 4-amino-γ-butyrolactone, is a versatile intermediate. The protection of its primary amine is a common step to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal.

The protocols described herein are based on the well-established Schotten-Baumann reaction conditions, which involve the acylation of an amine in the presence of a base.[1][2][3] These conditions are generally mild and effective for a wide range of substrates.

Protecting Group Strategies

The selection of a suitable protecting group is contingent on its stability to various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule.

-

Boc (tert-Butoxycarbonyl): This group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

-

Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions.[6][7] Its removal is most commonly achieved by catalytic hydrogenolysis.[6][8]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notably labile to basic conditions, typically cleaved by secondary amines like piperidine, making it orthogonal to acid-labile groups like Boc.[9]

Quantitative Data Summary